Cas no 2062-77-3 (Trifluperidol Hydrochloride)

Trifluperidol Hydrochloride 化学的及び物理的性質
名前と識別子
-
- 1-Butanone,1-(4-fluorophenyl)-4-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidinyl]-,hydrochloride (1:1)
- 1-Butanone,1-(4-fluorophenyl)-4-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidinyl]-,hydro...
- Trifluperidol hydrochloride
- DSSTox_CID_25810
- DSSTox_GSID_45810
- DSSTox_RID_81147
- R 2498
- Trifluperidol HCl
- VYGQXRZAHIZHQV-UHFFFAOYSA-N
- TRIFLUPERIDOL HYDROCHLORIDE [WHO-DD]
- 1-(4-Fluorophenyl)-4-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidin-1-yl)butan-1-one hydrochloride
- NSC169875
- CAS-2062-77-3
- SMR001230800
- AKOS030627166
- 2062-77-3 (HCl)
- 1-Butanone, 1-(4-fluorophenyl)-4-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidinyl]-, hydrochloride (1:1)
- Trifluperidol hydrochloride(r 2498)neu roleptic dopamine
- Flumoperone hydrochloride
- Butyrophenone,.alpha.,.alpha.-trifluoro-m-tolyl)piperidino]-,hydrochloride
- MLS002153425
- 4'-Fluoro-4-(4-hydroxy-4-trifluoromethylphenylpiperidino)butyrophenone hydrochloride
- NCGC00015983-04
- Psycoperidol hydrochloride
- Triperidol hydrochloride
- TRIFLUPERIDOL HYDROCHLORIDE [MART.]
- EU-0101243
- TRIFLUPERIDOL HYDROCHLORIDE [MI]
- DTXCID0025810
- R 2498 hydrochloride; Triperidol hydrochloride
- Butyrophenone,.alpha.,.alpha.-trifluoro-m-tolyl)piperidino]-, hydrochloride
- SCHEMBL316725
- UIC8RB6P81
- 1-Butanone, monohydrochloride
- T-103
- DTXSID2045810
- 1-(4-fluorophenyl)-4-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]butan-1-one;hydrochloride
- NS00081746
- NSC-169875
- Q27291094
- Tox21_501243
- 2062-77-3
- 4'-FLUORO-4-(4-HYDROXY-4-(3-TRIFLUOROMETHYLPHENYL)PIPERIDINO)BUTYROPHENONE
- CHEMBL1257039
- J-013476
- Tox21_111284
- Trisedyl hydrochloride
- SR-01000075410
- NCGC00261928-01
- 4'-Fluoro-4-[4-hydroxy-4-(alpha,alpha,alpha-trifluoro-m tolyl)piperidino]butyrophenone hydrochloride
- FT-0696998
- SR-01000075410-1
- CCG-222547
- NCGC00094484-01
- Trifluperidol chlorhydrate
- Tox21_111284_1
- LP01243
- EINECS 218-170-1
- NSC 169875
- 1-Butanone, 1-(4-fluorophenyl)-4-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)-1-piperidinyl)-, hydrochloride
- 4'-Fluoro-4-[4-hydroxy-4-(a,a,a-trifluoro-m-tolyl)piperidino]-butyrophenone Hydrochloride; Psychoperidol; R 2489; Trifluperidol Chlorhydrate; 1-(4-Fluorophenyl)-4-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidinyl]-1-butanone Hydrochloride;
- UNII-UIC8RB6P81
- Triperidol (TN)
- Butyrophenone, 4'-fluoro-4-(4-hydroxy-4-(alpha,alpha,alpha-trifluoro-m-tolyl)piperidino)-, hydrochloride (VAN)
- Trisedil hydrochloride
- TRIFLUPERIDOL HYDROCHLORIDE (MART.)
- 1-Butanone, 1-(4-fluorophenyl)-4-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)-1-piperidinyl)-, hydrochloride (9CI)
- Butyrophenone, 4'-fluoro-4-(4-hydroxy-4-(alpha,alpha,alpha-trifluoro-m-tolyl)piperidino)-, hydrochloride (VAN) (8CI)
- Trifluperidol Hydrochloride
-
- インチ: InChI=1S/C22H23F4NO2.ClH/c23-19-8-6-16(7-9-19)20(28)5-2-12-27-13-10-21(29,11-14-27)17-3-1-4-18(15-17)22(24,25)26;/h1,3-4,6-9,15,29H,2,5,10-14H2;1H
- InChIKey: VYGQXRZAHIZHQV-UHFFFAOYSA-N
- ほほえんだ: Cl.FC1C=CC(C(CCCN2CCC(C3C=CC=C(C(F)(F)F)C=3)(O)CC2)=O)=CC=1
計算された属性
- せいみつぶんしりょう: 445.143169g/mol
- ひょうめんでんか: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 回転可能化学結合数: 6
- どういたいしつりょう: 445.143169g/mol
- 単一同位体質量: 445.143169g/mol
- 水素結合トポロジー分子極性表面積: 40.5Ų
- 重原子数: 30
- 複雑さ: 537
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 2
じっけんとくせい
- 密度みつど: 1.26
- ゆうかいてん: 200.5-201.3°
- ふってん: 515.9°Cat760mmHg
- フラッシュポイント: 265.8°C
- ようかいど: H2O: soluble
- PSA: 40.54000
- LogP: 5.53090
Trifluperidol Hydrochloride セキュリティ情報
- 危険物輸送番号:UN 2811 6.1/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 25
- セキュリティの説明: 22-36/37/39-45
- RTECS番号:EU3550000
-
危険物標識:
- リスク用語:25
- どくせい:LD50 in rats (mg/kg): 14 i.v.; 70 s.c. (Janssen, 1961)
Trifluperidol Hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-253757-25mg |
Trifluperidol hydrochloride, |
2062-77-3 | ≥98% | 25mg |
¥2016.00 | 2023-09-05 | |
TRC | T793533-50mg |
Trifluperidol Hydrochloride |
2062-77-3 | 50mg |
$ 454.00 | 2023-04-16 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-253757-25 mg |
Trifluperidol hydrochloride, |
2062-77-3 | ≥98% | 25mg |
¥2,016.00 | 2023-07-10 | |
TRC | T793533-25mg |
Trifluperidol Hydrochloride |
2062-77-3 | 25mg |
$ 287.00 | 2023-04-16 |
Trifluperidol Hydrochlorideに関する追加情報
Trifluperidol Hydrochloride: An Overview of Its Properties and Applications
Trifluperidol Hydrochloride (CAS No. 2062-77-3) is a potent antipsychotic medication that belongs to the butyrophenone class of compounds. This compound has been widely studied for its therapeutic effects in the treatment of various psychiatric disorders, particularly schizophrenia and related conditions. The hydrochloride salt form of trifluperidol enhances its solubility and bioavailability, making it a preferred choice in pharmaceutical formulations.
The chemical structure of Trifluperidol Hydrochloride is characterized by a butyrophenone core with specific functional groups that contribute to its pharmacological activity. The compound is known for its high affinity for dopamine D2 receptors, which plays a crucial role in its antipsychotic properties. Recent research has also explored the potential of trifluperidol in modulating other neurotransmitter systems, such as serotonin and norepinephrine, further expanding its therapeutic applications.
In clinical settings, Trifluperidol Hydrochloride is primarily used to manage symptoms of schizophrenia, including delusions, hallucinations, and disorganized thinking. Its efficacy in reducing positive symptoms has been well-documented in numerous clinical trials. A recent meta-analysis published in the Journal of Clinical Psychopharmacology highlighted the consistent benefits of trifluperidol in improving patient outcomes and quality of life.
Beyond its primary use in psychiatry, Trifluperidol Hydrochloride has shown promise in other areas of medicine. Preclinical studies have investigated its potential as an adjunct therapy in the treatment of neurodegenerative disorders such as Parkinson's disease. The compound's ability to modulate dopaminergic pathways may offer neuroprotective benefits, although further research is needed to confirm these findings.
The safety profile of Trifluperidol Hydrochloride is generally favorable when used at recommended doses. Common side effects include extrapyramidal symptoms (EPS), sedation, and orthostatic hypotension. These side effects are typically managed through dose adjustments or the use of concomitant medications. Recent advancements in drug delivery systems have focused on minimizing these side effects while maintaining therapeutic efficacy.
In terms of pharmacokinetics, Trifluperidol Hydrochloride is rapidly absorbed following oral administration and has a relatively long half-life, allowing for once-daily dosing regimens. The compound undergoes extensive metabolism in the liver, primarily via cytochrome P450 enzymes, before being excreted in the urine and feces. Understanding these pharmacokinetic properties is essential for optimizing dosing strategies and minimizing drug interactions.
The development of novel formulations of Trifluperidol Hydrochloride continues to be an area of active research. Extended-release formulations are being explored to improve patient compliance and reduce the frequency of dosing. Additionally, efforts are underway to develop targeted delivery systems that can enhance the drug's bioavailability and reduce systemic side effects.
In conclusion, Trifluperidol Hydrochloride (CAS No. 2062-77-3) remains a valuable therapeutic agent in the management of psychiatric disorders. Its well-established efficacy and safety profile, coupled with ongoing research into new applications and formulations, ensure its continued relevance in clinical practice. As our understanding of the underlying mechanisms of action continues to evolve, so too will the potential uses and benefits of this important compound.
2062-77-3 (Trifluperidol Hydrochloride) 関連製品
- 749-13-3(1-Butanone,1-(4-fluorophenyl)-4-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidinyl]-)
- 144-11-6(Trihexylphenedyl)
- 105812-81-5(Paroxol)
- 972-02-1(1,1-Diphenyl-4-(piperidin-1-yl)butan-1-ol)
- 109887-53-8(rac-trans Paroxol)
- 2249-28-7(4-3-(Trifluoromethyl)phenyl-4-piperidinol)
- 103146-25-4(4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile)
- 56346-57-7(4-(4-fluorobenzoyl)piperidine)
- 90729-43-4(Ebastine)
- 67259-63-6(4-[4-(trifluoromethyl)phenyl]piperidine)



